molecular formula C10H11FN2 B13038421 3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile

3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile

Cat. No.: B13038421
M. Wt: 178.21 g/mol
InChI Key: FYSVESNUMJFSIY-UHFFFAOYSA-N
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Description

3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile is a fluorinated organic compound with the molecular formula C10H11FN2 and a molecular weight of 178.21 g/mol This compound is known for its unique chemical structure, which includes an amino group, a fluoro-substituted aromatic ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluoro-substituted aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-3-(2-fluoro-3-methylphenyl)propanenitrile
  • 3-Amino-3-(2-fluoro-5-methylphenyl)propanenitrile
  • 3-Amino-3-(3-fluoro-4-methylphenyl)propanenitrile

Uniqueness

3-Amino-3-(3-fluoro-2-methylphenyl)propanenitrile is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interactions with other molecules. The presence of the fluoro group enhances its stability and selectivity in chemical reactions, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11FN2

Molecular Weight

178.21 g/mol

IUPAC Name

3-amino-3-(3-fluoro-2-methylphenyl)propanenitrile

InChI

InChI=1S/C10H11FN2/c1-7-8(10(13)5-6-12)3-2-4-9(7)11/h2-4,10H,5,13H2,1H3

InChI Key

FYSVESNUMJFSIY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1F)C(CC#N)N

Origin of Product

United States

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